molecular formula C12H13BrN4 B12941725 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine

2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12941725
M. Wt: 293.16 g/mol
InChI Key: JLYVNPPIJVEFLN-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Substitution on the Pyridine Ring: The bromo group is introduced via a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide.

    Coupling of the Triazole and Pyridine Rings: This step involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the triazole ring to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.

    Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the triazole and pyridine rings.

Scientific Research Applications

2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in anti-tubercular applications, it may inhibit key enzymes in the Mycobacterium tuberculosis bacterium . The triazole ring can interact with metal ions or protein active sites, leading to inhibition of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

2-bromo-6-[4-(1-cyclopropylethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C12H13BrN4/c1-8(9-5-6-9)17-7-14-16-12(17)10-3-2-4-11(13)15-10/h2-4,7-9H,5-6H2,1H3

InChI Key

JLYVNPPIJVEFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C=NN=C2C3=NC(=CC=C3)Br

Origin of Product

United States

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